5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole
CAS No.: 102199-23-5
Cat. No.: VC20753486
Molecular Formula: C8H15NS
Molecular Weight: 157.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102199-23-5 |
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Molecular Formula | C8H15NS |
Molecular Weight | 157.28 g/mol |
IUPAC Name | 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole |
Standard InChI | InChI=1S/C8H15NS/c1-6(2)7-9-5-8(3,4)10-7/h6H,5H2,1-4H3 |
Standard InChI Key | HHQSUSGDCHSDTO-UHFFFAOYSA-N |
SMILES | CC(C)C1=NCC(S1)(C)C |
Canonical SMILES | CC(C)C1=NCC(S1)(C)C |
Chemical Structure and Fundamental Properties
Structural Characteristics
5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole features a thiazole core with distinct substitution patterns. The thiazole ring itself consists of a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The aromatic character of this ring stems from the presence of six π electrons, with contributions from the nitrogen atom's lone pair and the π bonds within the ring system . The compound's name reveals its structural elements:
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The "5,5-dimethyl" component indicates two methyl groups (-CH₃) attached to the carbon at the 5-position
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The "2-propan-2-yl" portion signifies an isopropyl group [-(CH₃)₂CH] at the 2-position
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The "4H" designation indicates a hydrogen atom at position 4
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The "1,3-thiazole" term identifies the core heterocyclic structure
The presence of these specific substituents distinguishes this compound from other thiazole derivatives and likely influences its chemical reactivity and biological properties. The thiazole ring's aromaticity contributes to its stability while also enabling various chemical reactions at different positions around the ring .
Physical and Chemical Properties
Based on the structural characteristics of 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole and general properties of thiazole derivatives, several physical and chemical properties can be anticipated:
Property | Expected Characteristics | Influencing Factors |
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Physical State | Likely a crystalline solid or liquid at room temperature | Molecular weight and intermolecular forces |
Solubility | Higher solubility in organic solvents than in water | Presence of hydrophobic methyl and isopropyl groups |
Chemical Stability | Relatively stable due to aromatic character | Electron distribution within the thiazole ring |
Reactivity | Moderate reactivity with potential for specific interactions | Presence of nitrogen and sulfur atoms as reaction sites |
Coordination Ability | Potential to coordinate with metal ions | Presence of nitrogen and sulfur donor atoms |
Comparative Analysis with Related Compounds
Structural Comparison with Other Thiazole Derivatives
The structural features of 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole can be compared with other thiazole derivatives to better understand its unique characteristics and potential properties:
Compound | Core Structure | Key Substituents | Structural Significance |
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5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole | Thiazole ring | 5,5-dimethyl, 2-propan-2-yl | Dimethyl groups block position 5; isopropyl provides steric bulk at position 2 |
2-Aminothiazole | Thiazole ring | 2-amino group | Reactive amino group enhances nucleophilicity |
5-methyl-4-phenylthiazol-2-yl derivatives | Thiazole ring | 5-methyl, 4-phenyl, various 2-position substituents | Phenyl group contributes to π-stacking interactions; varied 2-position substituents |
Benzothiazole | Fused thiazole-benzene ring | Fused benzene ring | Extended conjugation affects electronic properties |
This comparison reveals that 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole has a unique substitution pattern that would influence its chemical behavior differently from other thiazole derivatives. The dimethyl groups at position 5 would block potential reactions at this position, while the isopropyl group at position 2 would provide steric hindrance and potentially influence the electronic distribution within the thiazole ring .
Electronic and Steric Effects
The electronic and steric effects of the substituents in 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole significantly influence its chemical properties:
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Electronic Effects:
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The methyl groups at position 5 are electron-donating, potentially increasing electron density in the thiazole ring
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The isopropyl group at position 2 contributes inductive effects that may influence the electron distribution around the nitrogen and sulfur atoms
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These electronic effects collectively determine the compound's reactivity patterns and potential biological interactions
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Steric Effects:
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The dimethyl groups at position 5 create steric hindrance around this position
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The isopropyl group introduces significant steric bulk near the 2-position
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These steric factors can influence molecular recognition events, such as binding to biological targets or participation in chemical reactions
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Understanding these effects is crucial for predicting the compound's behavior in various chemical and biological contexts.
Synthesis Methods
Traditional Synthetic Approaches
The synthesis of 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole would likely employ established methods for thiazole synthesis, modified to introduce the specific substituents. Based on the general approaches to thiazole synthesis described in the literature, several potential synthetic routes can be considered:
Synthetic Method | Description | Advantages | Challenges |
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Hantzsch Thiazole Synthesis | Reaction of α-haloketones with thioamides or thiourea derivatives | Well-established methodology with broad applicability | Regioselectivity concerns; introducing specific substituents |
Reaction of α-bromocarbonyl compounds with thioamides | Similar to approach documented for other thiazole derivatives | Demonstrated effectiveness for related compounds | Selection of appropriate precursors with dimethyl and isopropyl groups |
Cyclization of thioamide derivatives | Formation of the thiazole ring through cyclization reactions | Versatility in accommodating various substituents | Control of reaction conditions to ensure proper cyclization |
The synthesis of thiazole derivatives typically involves the reaction of compounds containing thiocarbonyl groups with α-halo carbonyl compounds . For 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole, this general approach would need to be adapted to incorporate the specific substituents at positions 2 and 5.
Modern Synthetic Approaches
Contemporary approaches to synthesizing thiazole derivatives like 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole often focus on improving efficiency, selectivity, and environmental sustainability:
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Microwave-Assisted Synthesis:
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Accelerates reaction rates through microwave irradiation
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Potential for higher yields and shorter reaction times
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May require optimization for the specific substituent pattern
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Green Chemistry Approaches:
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Use of environmentally friendly solvents or solvent-free conditions
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Reduction of waste products through atom-economic reactions
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Potential for catalytic methods to enhance efficiency
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Multi-Component Reactions:
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One-pot synthetic approaches combining multiple reactants
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Streamlines synthesis by reducing isolation and purification steps
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Challenges in controlling selectivity with complex substitution patterns
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These modern approaches could potentially offer more efficient routes to 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole, though specific optimization would be required to address the unique structural features of this compound.
Biological Activities and Structure-Activity Relationships
Biological Activity | Evidence in Related Thiazole Derivatives | Potential Relevance to 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole |
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Antimicrobial | Thiazole derivatives effective against various pathogens, including bacteria and fungi | Substituent pattern may influence spectrum and potency of antimicrobial activity |
Anticancer | Various thiazole compounds have shown anticancer potential against multiple cell lines | Steric and electronic effects of substituents may modulate interaction with cancer targets |
Anticonvulsant | Some thiazole derivatives eliminated tonic extensor phase and afforded 100% protection in models | Potential activity in neurological conditions, requiring specific evaluation |
Anti-tubercular | Thiazole compounds with activity against Mycobacterium tuberculosis (MIC as low as 0.09 μg/mL) | Potential application in tuberculosis treatment, pending structure-activity studies |
Thiazole derivatives have demonstrated diverse biological activities, making them valuable scaffolds in medicinal chemistry. Compounds containing thiazole rings have been found to reset biological systems by activating or inhibiting biochemical pathways and enzymes or by stimulating or blocking receptors . The specific biological profile of 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole would depend on how its unique structural features influence these interactions.
Structure-Activity Relationships
Understanding the relationship between the structure of 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole and its potential biological activities requires consideration of how its specific structural features might influence interactions with biological targets:
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Role of the Thiazole Core:
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Influence of Substituents:
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The dimethyl groups at position 5 create steric bulk that may influence receptor binding
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The isopropyl group at position 2 introduces hydrophobicity that could enhance membrane penetration
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The combined electronic effects of these substituents would influence the electron distribution in the molecule
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Comparative Structure-Activity Considerations:
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Research on related thiazole derivatives indicates that substituent patterns significantly affect biological activity
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For example, studies have shown that the presence of specific functional groups (such as electronegative substituents) can be essential for antiproliferative activity
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The unique substitution pattern of 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole would confer a distinct biological profile
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These structure-activity relationships provide a framework for predicting and understanding the potential biological activities of 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole, though specific experimental studies would be required to confirm these predictions.
Analytical Characterization Methods
Spectroscopic Analysis
Comprehensive characterization of 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole would typically involve various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would reveal signals for the methyl groups at position 5, the isopropyl group at position 2, and the hydrogen at position 4
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¹³C NMR would provide information about the carbon framework, including the thiazole ring carbons and the substituent carbons
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These analyses would be similar to those performed for other thiazole derivatives documented in the literature
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Infrared (IR) Spectroscopy:
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Would reveal characteristic absorption bands for the C-S and C-N bonds in the thiazole ring
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Could provide information about the C-H stretching vibrations of the methyl and isopropyl groups
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Mass Spectrometry:
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Would confirm the molecular weight and provide fragmentation patterns characteristic of the thiazole ring and its substituents
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Could help verify the structure through comparison with predicted fragmentation patterns
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These spectroscopic methods collectively provide complementary information for structural elucidation and verification.
Crystallographic Analysis
X-ray crystallography would offer definitive structural information about 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole if suitable crystals could be obtained. This technique would provide:
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Precise bond lengths and angles within the thiazole ring
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Spatial arrangement of the dimethyl groups at position 5 and the isopropyl group at position 2
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Information about potential intermolecular interactions in the crystal lattice
Similar crystallographic studies have been conducted on related thiazole derivatives, as indicated by reference to X-ray diffraction data for compounds 5e and 5o in the literature .
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